molecular formula C13H10N4O3S B10904725 Methyl 4-cyano-3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]thiophene-2-carboxylate

Methyl 4-cyano-3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B10904725
M. Wt: 302.31 g/mol
InChI Key: TYLVEUJPVHCJMH-UHFFFAOYSA-N
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Description

METHYL 4-CYANO-3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a cyano group, a methyl group, and a pyrazinylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CYANO-3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and appropriate carbon sources.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Pyrazinylcarbonylamino Group: This step involves the coupling of a pyrazine derivative with the thiophene ring, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Methylation: The final step involves methylation of the carboxylate group using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CYANO-3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyrazinylcarbonylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the cyano group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

METHYL 4-CYANO-3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of thiophene derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-CYANO-3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE: Similar structure but with a pyridine ring instead of a pyrazine ring.

    METHYL 4-CYANO-3-METHYL-5-[(2-QUINOLINYL)CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE: Contains a quinoline ring instead of a pyrazine ring.

Uniqueness

METHYL 4-CYANO-3-METHYL-5-[(2-PYRAZINYLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern and the presence of the pyrazine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-(pyrazine-2-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C13H10N4O3S/c1-7-8(5-14)12(21-10(7)13(19)20-2)17-11(18)9-6-15-3-4-16-9/h3-4,6H,1-2H3,(H,17,18)

InChI Key

TYLVEUJPVHCJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NC=CN=C2)C(=O)OC

Origin of Product

United States

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